molecular formula C24H33ClN2O B10764623 N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide,monohydrochloride

N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide,monohydrochloride

Cat. No.: B10764623
M. Wt: 406.0 g/mol
InChI Key: LDVFWGIGCYCMSS-GRHFMELZSA-N
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Description

Valeryl fentanyl-d5 (hydrochloride) is a deuterated analog of valeryl fentanyl, a synthetic opioid analgesic. This compound is primarily used as an internal standard in analytical chemistry, particularly in the quantification of valeryl fentanyl in various biological and forensic samples . The deuterium labeling (d5) helps in distinguishing it from non-labeled compounds during mass spectrometry analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of valeryl fentanyl-d5 (hydrochloride) involves the incorporation of deuterium atoms into the valeryl fentanyl molecule. The general synthetic route includes the following steps:

    N-alkylation: The initial step involves the N-alkylation of 4-piperidone with phenethyl bromide to form N-phenethyl-4-piperidone.

    Amidation: The N-phenethyl-4-piperidone is then reacted with valeryl chloride in the presence of a base to form valeryl fentanyl.

Industrial Production Methods: Industrial production of valeryl fentanyl-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using chromatographic techniques and crystallized to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: Valeryl fentanyl-d5 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Valeryl fentanyl-d5 (hydrochloride) exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding activates G-proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This results in reduced neurotransmitter release and produces analgesic effects . The deuterium labeling does not significantly alter the mechanism of action compared to non-labeled valeryl fentanyl .

Comparison with Similar Compounds

Uniqueness of Valeryl fentanyl-d5 (hydrochloride):

Properties

Molecular Formula

C24H33ClN2O

Molecular Weight

406.0 g/mol

IUPAC Name

N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]pentanamide;hydrochloride

InChI

InChI=1S/C24H32N2O.ClH/c1-2-3-14-24(27)26(22-12-8-5-9-13-22)23-16-19-25(20-17-23)18-15-21-10-6-4-7-11-21;/h4-13,23H,2-3,14-20H2,1H3;1H/i5D,8D,9D,12D,13D;

InChI Key

LDVFWGIGCYCMSS-GRHFMELZSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)CCCC)[2H])[2H].Cl

Canonical SMILES

CCCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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